IDO-IN-3 -

IDO-IN-3

Catalog Number: EVT-1533731
CAS Number:
Molecular Formula: C11H12BrFN6O2
Molecular Weight: 359.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IDO-IN-3 is a potent IDO inhibitor.
Overview

Indoleamine 2,3-dioxygenase 1, commonly referred to as IDO1, is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid. It catalyzes the oxidative cleavage of tryptophan to produce N-formylkynurenine, which is a critical step in the kynurenine pathway. This pathway is significant because it regulates immune responses and has implications in various diseases, particularly cancer, where IDO1 is involved in immune evasion by tumors. The inhibition of IDO1 has emerged as a promising therapeutic target for enhancing anti-tumor immunity and treating various cancers .

Source and Classification

IDO1 is encoded by the IDO1 gene located on human chromosome eight and is widely expressed in various tissues including the lung, intestine, colon, kidney, spleen, pancreas, and central nervous system . The enzyme belongs to the class of heme-containing dioxygenases and is classified under oxidoreductases. Its activity can be modulated by various endogenous and exogenous factors, making it a complex target for drug development .

Synthesis Analysis

Methods

The synthesis of IDO1 inhibitors typically involves several synthetic routes tailored to enhance binding affinity and selectivity towards the enzyme. Recent studies have highlighted various strategies including high-throughput screening and rational design to develop novel inhibitors .

Technical Details

For instance, one study described the synthesis of multiple compounds by attaching different fragments to indole or phenylimidazole scaffolds. These compounds were synthesized through a series of reactions including condensation, oxidation, and reduction steps. A notable example involves the use of Lewis acids for condensation reactions and subsequent transformations to yield potent inhibitors .

The synthetic route for one compound (DX-03-12) included protecting group strategies to prevent side reactions during synthesis. This involved initial protection of imidazole followed by a series of coupling reactions leading to the final product .

Molecular Structure Analysis

Structure

IDO1 is a heme-containing enzyme composed of 403 amino acids. The crystal structure reveals two hydrophobic pockets (A and B) that play critical roles in substrate binding. The heme group is located at the bottom of pocket A, which is integral for its dioxygenase activity .

Data

More than sixty crystal structures of IDO1 have been deposited in the Protein Data Bank since its first characterization in 2006. These structures provide valuable insights into the enzyme's active site architecture and interactions with potential inhibitors .

Chemical Reactions Analysis

Reactions

IDO1 catalyzes the reaction:

L Tryptophan+O2N formylkynurenine\text{L Tryptophan}+\text{O}_2\rightarrow \text{N formylkynurenine}

This reaction represents the initial step in tryptophan catabolism via the kynurenine pathway. The enzyme's activity can be influenced by various ligands that bind to its active site, affecting both substrate access and catalytic efficiency .

Technical Details

The presence of heme iron at the active site allows for coordination with oxygen molecules, facilitating the oxidative cleavage of tryptophan. Studies have shown that modifications at specific residues within the active site can dramatically alter enzymatic activity and inhibitor binding .

Mechanism of Action

Process

The mechanism by which IDO1 exerts its effects involves several steps:

  1. Substrate Binding: L-Tryptophan binds to the active site.
  2. Oxygen Activation: Molecular oxygen is activated by heme iron.
  3. Catalytic Cleavage: The oxidative cleavage occurs resulting in N-formylkynurenine.
  4. Product Release: The product is released from the active site.

This process not only affects local tryptophan levels but also influences immune responses through downstream metabolites produced via the kynurenine pathway .

Data

Research indicates that inhibiting IDO1 can restore T-cell function in tumor microenvironments, highlighting its role in immune modulation .

Physical and Chemical Properties Analysis

Physical Properties

IDO1 exhibits a molecular weight of approximately 46 kDa and has an optimal pH for activity around neutral conditions. It is a soluble protein predominantly found in cytosolic fractions of cells.

Chemical Properties

The enzyme requires iron for its catalytic activity due to its heme group. It shows broad substrate specificity for L-tryptophan with a Michaelis constant (KmK_m) value around 20 μM .

Applications

Scientific Uses

IDO1 inhibitors are being investigated for their potential therapeutic applications in oncology, particularly as adjuvants to enhance anti-tumor immunity. They are also being explored in other fields such as neurobiology due to their role in modulating neurotransmitter levels through tryptophan metabolism .

Introduction

Biochemical Context of Indoleamine 2,3-Dioxygenase (IDO) in Immune Regulation

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing cytosolic enzyme that catalyzes the initial, rate-limiting step in the kynurenine pathway of tryptophan metabolism. It oxygenates the indole ring of L-tryptophan, converting it to N-formylkynurenine, which rapidly decomposes to kynurenine (Kyn) and downstream immunomodulatory metabolites [4] [10]. Structurally, IDO1 comprises two distinct α-helical domains with a heme prosthetic group positioned between them. The enzyme requires single-electron reduction (Fe³⁺→Fe²⁺) by cofactors like cytochrome b5 for catalytic activity, enabling binding of both tryptophan and molecular oxygen [5] [10]. IDO1 expression is induced by inflammatory stimuli (e.g., IFN-γ) in dendritic cells, macrophages, and tumor cells, establishing localized tryptophan depletion and kynurenine accumulation—key mechanisms for T-cell suppression and immune tolerance induction [2] [8].

Table 1: Key Biochemical Properties of IDO1

PropertyValue/CharacteristicsFunctional Implication
Enzyme ClassHeme-containing oxidoreductaseFacilitates tryptophan dioxygenation
Catalytic RequirementFe²⁺ state, reducing environment (e.g., cytochrome b5)Enables substrate (Trp/O₂) binding
Primary ReactionL-Tryptophan → N-Formylkynurenine → KynurenineInitiates immunosuppressive kynurenine pathway
Molecular Weight~45 kDaTarget for small-molecule inhibition
Regulatory MechanismsTranscriptional (NF-κB, AhR), Post-translational (phosphorylation, proteasomal degradation)Fine-tunes immune responses in microenvironments

Role of IDO in Pathogenic Inflammation and Immune Escape Mechanisms

In cancer, IDO1 is hijacked by tumors to create an immunosuppressive niche. Tryptophan starvation activates the GCN2 kinase pathway in T cells, triggering anergy and apoptosis, while accumulated kynurenine metabolites:

  • Activate the aryl hydrocarbon receptor (AhR), promoting regulatory T-cell (Treg) differentiation [6] [10]
  • Enhance myeloid-derived suppressor cell (MDSC) recruitment and function [3] [9]
  • Induce tolerogenic dendritic cells that further suppress effector T cells [8]

In autoimmune disorders (e.g., rheumatoid arthritis), IDO2—a homolog of IDO1—facilitates autoreactive B-cell activation and pathogenic autoantibody production. Unlike IDO1, IDO2 is genetically linked to B-cell-driven autoimmunity, making it a distinct therapeutic target [6]. Neurodegenerative conditions involve IDO1-mediated production of neurotoxic kynurenine metabolites like quinolinic acid (an NMDA receptor agonist) and 3-hydroxyanthranilic acid (inducer of oxidative stress) [2].

Table 2: IDO1 in Disease Pathogenesis

Disease ContextMechanism of IDO DysregulationClinical Consequence
Head & Neck SCCTumor cell IDO1 ↑, Serum Kyn/Trp ratio ↑Correlates with poor survival [3]
HPV+ CancersIDO1 expression linked to PD-L1 positivityResistance to checkpoint inhibitors
Rheumatoid ArthritisIDO2-dependent autoreactive T/B cell crosstalkJoint inflammation, autoantibody production [6]
NeurodegenerationMicroglial IDO1 ↑ → Quinolinic acid/3-HAA accumulationNeuronal excitotoxicity, oxidative damage [2]

Rationale for IDO Inhibition in Immuno-Oncology and Autoimmune Disorders

IDO1 inhibition offers a complementary strategy to immune checkpoint blockade (e.g., anti-PD-1/PD-L1). Tumors with high IDO1 activity exhibit:

  • Effector T-cell exhaustion due to tryptophan deprivation [3]
  • Treg infiltration via AhR activation [10]
  • Dysfunctional antigen presentation in dendritic cells [8]

Combining IDO inhibitors with PD-1 blockade showed synergistic efficacy in early-phase trials (e.g., 34–55% response rates in HNSCC) but faced setbacks in Phase III (ECHO-301 trial) due to patient selection and pharmacokinetic challenges [3] [10]. In autoimmune diseases, selective IDO2 inhibition—rather than pan-IDO blockade—prevents disruption of IDO1’s homeostatic roles while targeting pathogenic B-cell responses [6].

IDO-IN-3: Emergence as a Selective Small-Molecule Inhibitor

IDO-IN-3 (4-[(2-aminoethyl)amino]-N′-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide) is a potent, selective IDO1 inhibitor (IC₅₀ = 290 nM) developed to overcome limitations of earlier compounds like epacadostat [1] [7]. Its design leverages structural insights from IDO1’s active site, featuring:

  • A hydroxyamidine moiety that coordinates the heme iron
  • A halogenated aryl group occupying the substrate pocket
  • An aminoethyl side chain enhancing solubility and target engagement [1]

Table 3: Comparative Profile of Clinical-Stage IDO Inhibitors

InhibitorTarget SelectivityIC₅₀ (IDO1)Development StatusKey Limitations
EpacadostatIDO1 > IDO210–73 nMPhase III (failed in melanoma)Limited efficacy in combination
NavoximodIDO1/TDO~75 nMPhase IIRedundancy with TDO compensation
LinrodostatIDO1< 5 nMPhase IIIHepatotoxicity concerns
IDO-IN-3IDO1 selective290 nMPreclinicalOptimizing pharmacokinetics

Properties

Product Name

IDO-IN-3

Molecular Formula

C11H12BrFN6O2

Molecular Weight

359.15

SMILES

O/N=C(C1=NON=C1N)/NC2=CC=C(F)C(Cl)=C2

Synonyms

IDO-IN-3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.